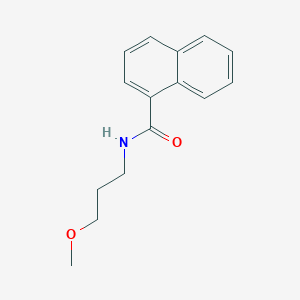![molecular formula C15H12ClNO2S2 B258774 2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)
2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as CBET and is a member of the benzothiazole family of compounds. CBET has been found to have several advantages and limitations for use in laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of CBET involves the inhibition of several cellular pathways that are important for cancer cell growth and survival. CBET has been found to inhibit the activity of several enzymes, including topoisomerase II, which is necessary for DNA replication, and protein kinase C, which is involved in cell signaling. CBET has also been found to inhibit the activity of several transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
CBET has several biochemical and physiological effects that have been studied in detail. One of the most significant effects of CBET is its ability to induce apoptosis in cancer cells. CBET has also been found to inhibit angiogenesis, which is necessary for tumor growth. CBET has neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases. CBET has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
CBET has several advantages and limitations for use in laboratory experiments. One of the advantages of CBET is its ability to selectively target cancer cells while sparing normal cells. CBET has also been found to have low toxicity in animal models. However, CBET has limited solubility in water, which can make it difficult to use in certain experiments. CBET is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for research on CBET. One area of research is the development of new analogs of CBET that have improved solubility and stability. Another area of research is the investigation of the mechanism of action of CBET in more detail, including the identification of its molecular targets. CBET could also be studied in combination with other compounds to determine if it has synergistic effects. Finally, CBET could be studied in animal models of cancer and neurodegenerative diseases to determine its efficacy in vivo.
Conclusion:
In conclusion, 2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole is a chemical compound that has several potential applications in scientific research. CBET has been found to have anti-cancer and neuroprotective effects, and its mechanism of action and biochemical and physiological effects have been studied in detail. CBET has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound. Further research on CBET could lead to the development of new treatments for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of CBET involves the reaction of 2-mercapto-benzothiazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography. The yield of CBET can be improved by optimizing the reaction conditions, such as the temperature and reaction time.
Applications De Recherche Scientifique
CBET has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. CBET has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. CBET has also been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Another potential application of CBET is in the field of neuroscience. CBET has been found to have neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. CBET works by inhibiting the production of reactive oxygen species, which are known to contribute to neuronal damage.
Propriétés
Nom du produit |
2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole |
|---|---|
Formule moléculaire |
C15H12ClNO2S2 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)sulfonylethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H12ClNO2S2/c16-11-5-7-12(8-6-11)21(18,19)10-9-15-17-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2 |
Clé InChI |
HXJIGIFNWHIAKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)